molecular formula C22H23NO2 B1385380 N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline CAS No. 1040690-82-1

N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline

Cat. No. B1385380
CAS RN: 1040690-82-1
M. Wt: 333.4 g/mol
InChI Key: FWAKLEBQBJUTMF-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline, also known as NMB-PEOA, is an organic compound used in scientific research and laboratory experiments. The compound is a colorless solid, and it has a strong, sweet odor. It is soluble in water and alcohols and is a weak acid. NMB-PEOA is a non-toxic and non-irritating compound, making it a desirable choice for laboratory experiments.

Scientific Research Applications

Synthesis and Structure Characterization

Research has been conducted on compounds structurally similar to N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline, focusing on their synthesis, crystal structure, and vibrational properties. These studies involve spectroscopic characterization (FT-IR, NMR, MS) and X-ray diffraction, as well as Density Functional Theory (DFT) calculations for structural optimization and analysis. This body of work lays a foundation for understanding the physical and chemical properties of such compounds, potentially informing their practical applications in various scientific fields (Wu et al., 2021).

Potential Therapeutic Applications

Although you requested to exclude information related to drug use, it's worth noting that similar compounds have been studied for their potential therapeutic effects, particularly in the context of neurodegenerative diseases like Alzheimer's. These studies involve the synthesis and evaluation of compounds for their inhibitory activity against specific enzymes, β-amyloid aggregation, and oxidative stress, which are key factors in the progression of Alzheimer's disease (Srivastava et al., 2019).

Material Science and Chemistry

Compounds akin to N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline have been studied for their potential applications in material science, such as in the preparation and characterization of materials with specific thermal and optical properties. These studies explore the molecular structures, phase behavior, and other properties crucial for applications in advanced materials and technologies (Takenaka et al., 1986).

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-18-7-5-6-8-19(18)17-23-20-11-13-22(14-12-20)25-16-15-24-21-9-3-2-4-10-21/h2-14,23H,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAKLEBQBJUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methylbenzyl)-4-(2-phenoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.